IR-825: A Comprehensive Technical Guide to its Near-Infrared Absorption and Emission Spectra
IR-825: A Comprehensive Technical Guide to its Near-Infrared Absorption and Emission Spectra
For Researchers, Scientists, and Drug Development Professionals
Introduction: IR-825 is a heptamethine cyanine (B1664457) dye that operates within the near-infrared (NIR) spectrum, making it a valuable tool in various biomedical applications, including bioimaging and photothermal therapy.[1][2] Its chemical structure includes a carboxyl group, allowing for conjugation to other molecules.[2] This technical guide provides an in-depth overview of the core spectroscopic properties of IR-825, detailing its absorption and emission characteristics, and offers standardized protocols for their measurement.
Spectroscopic Properties of IR-825
Table 1: Summary of Quantitative Spectroscopic Data for Heptamethine Cyanine Dyes (as a proxy for IR-825)
| Property | Value | Solvent/Conditions |
| Absorption Maximum (λmax) | ~780 - 800 nm | Various Solvents[3] |
| Emission Maximum (λem) | ~800 - 830 nm | Various Solvents[3][4] |
| Molar Extinction Coefficient (ε) | 27,000 - 270,000 M-1cm-1 | Ethanol, DMSO, PBS, HEPES[5] |
| Fluorescence Quantum Yield (Φ) | 0.01 - 0.33 | Ethanol, DMSO, PBS, HEPES[5] |
Note: The data presented are for various heptamethine cyanine dyes and should be considered indicative for IR-825. Experimental determination for IR-825 under specific conditions is recommended for precise applications.
Experimental Protocols
Accurate characterization of the absorption and emission spectra of IR-825 is crucial for its effective use. The following are detailed methodologies for these key experiments.
Measurement of UV-Vis-NIR Absorption Spectrum
This protocol outlines the steps to determine the absorption spectrum and molar extinction coefficient of IR-825.
Materials:
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IR-825 dye
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Spectrophotometer capable of measuring in the NIR range (e.g., Agilent 8453 or similar)[6]
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Quartz cuvettes (1 cm path length)
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Volumetric flasks and pipettes
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Analytical balance
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Solvent (e.g., Dimethyl sulfoxide (B87167) (DMSO), Phosphate-Buffered Saline (PBS), Ethanol)
Procedure:
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Stock Solution Preparation: Accurately weigh a small amount of IR-825 and dissolve it in a known volume of the chosen solvent to prepare a stock solution of known concentration (e.g., 1 mM).
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Serial Dilutions: Prepare a series of dilutions from the stock solution to obtain a range of concentrations (e.g., 1 µM, 2.5 µM, 5 µM, 7.5 µM, 10 µM).
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Spectrophotometer Setup: Turn on the spectrophotometer and allow it to warm up as per the manufacturer's instructions. Set the wavelength range to scan from approximately 600 nm to 900 nm.
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Blank Measurement: Fill a quartz cuvette with the pure solvent to be used for the dilutions and place it in the spectrophotometer. Run a blank or baseline correction to zero the absorbance of the solvent.
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Sample Measurement: Starting with the lowest concentration, rinse the cuvette with the sample solution, then fill it and place it in the spectrophotometer. Record the absorption spectrum.
-
Repeat for all Concentrations: Repeat the measurement for all prepared dilutions, ensuring the cuvette is rinsed with the respective solution before each measurement.
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Data Analysis:
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Identify the wavelength of maximum absorbance (λmax) from the spectra.
-
Plot a graph of absorbance at λmax versus concentration.
-
According to the Beer-Lambert law (A = εcl), the slope of the linear fit of this graph will be the molar extinction coefficient (ε).
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Diagram 1: Experimental Workflow for UV-Vis-NIR Absorption Spectroscopy
Caption: A flowchart illustrating the key steps for determining the absorption spectrum and molar extinction coefficient of IR-825.
Measurement of Fluorescence Emission Spectrum and Quantum Yield
This protocol describes the determination of the fluorescence emission spectrum and the relative fluorescence quantum yield of IR-825.
Materials:
-
IR-825 dye
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Fluorometer with NIR detection capabilities (e.g., PTI QM-4/2003 SE or similar)[6]
-
Quartz fluorescence cuvettes (1 cm path length)
-
A standard fluorophore with a known quantum yield in the NIR range (e.g., Indocyanine Green in DMSO, Φ = 0.12)[7]
-
Volumetric flasks and pipettes
-
Analytical balance
-
Solvent (must be the same for both IR-825 and the standard)
Procedure:
-
Solution Preparation:
-
Prepare a stock solution of IR-825 and a stock solution of the standard fluorophore in the same solvent.
-
Prepare a series of dilutions for both IR-825 and the standard, ensuring that the absorbance of each solution at the excitation wavelength is below 0.1 to avoid inner filter effects.
-
-
Fluorometer Setup:
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Turn on the fluorometer and allow the lamp to stabilize.
-
Set the excitation wavelength (e.g., 780 nm).
-
Set the emission wavelength range to scan from a wavelength slightly longer than the excitation wavelength to approximately 950 nm.
-
Set the excitation and emission slit widths (e.g., 5 nm).
-
-
Solvent Blank Measurement: Record the emission spectrum of the pure solvent to check for any background fluorescence.
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Standard and Sample Measurements:
-
Record the absorption spectra of all prepared solutions of the standard and IR-825.
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Record the fluorescence emission spectra of all prepared solutions of the standard and IR-825 under identical instrument settings.
-
-
Data Analysis:
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Integrate the area under the fluorescence emission curves for both the IR-825 samples and the standard samples.
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Plot the integrated fluorescence intensity versus absorbance at the excitation wavelength for both IR-825 and the standard.
-
The slope of these plots (Gradient) is used to calculate the quantum yield (Φ) of IR-825 using the following equation:
Φsample = Φstandard * (Gradientsample / Gradientstandard) * (η2sample / η2standard)
where η is the refractive index of the solvent. If the same solvent is used for both, the refractive index term cancels out.[8]
-
Diagram 2: Experimental Workflow for Fluorescence Spectroscopy
Caption: A flowchart outlining the procedure for determining the fluorescence emission spectrum and quantum yield of IR-825 relative to a standard.
Signaling Pathways and Logical Relationships
Currently, there is no direct evidence in the scientific literature to suggest that IR-825 is involved in specific intracellular signaling pathways in the way a signaling molecule would be. Its primary role in research and drug development is that of a photothermal agent or a fluorescent tag for imaging and tracking. The logical relationship in its application is straightforward: its accumulation in a target tissue (e.g., a tumor) followed by NIR irradiation leads to localized hyperthermia (photothermal therapy) or fluorescence emission for imaging.
Diagram 3: Logical Relationship in IR-825 Application
Caption: A diagram illustrating the logical flow of IR-825's application from administration to therapeutic or imaging outcomes.
References
- 1. Near-infrared heptamethine cyanines (Cy7): from structure, property to application - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Emission and absorption properties of indocyanine green in Intralipid solution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, Optical Properties, and In Vivo Biodistribution Performance of Polymethine Cyanine Fluorophores - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PhotochemCAD | Indocyanine Green [photochemcad.com]
- 7. Two-Photon Optical Properties of Near-Infrared Dyes at 1.55 microns Excitation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Spectral Fine Tuning of Cyanine Dyes: Electron Donor-Acceptor Substituted Analogues of Thiazole Orange - PMC [pmc.ncbi.nlm.nih.gov]
